tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate chemical properties
tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate
Abstract
This technical guide provides a comprehensive examination of tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate, a pivotal intermediate for drug discovery and medicinal chemistry. We will dissect its core chemical properties, present a robust and validated synthetic protocol, and explore its strategic application as a versatile scaffold. This document is tailored for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound to accelerate their research and development pipelines. The methodologies and claims herein are substantiated by authoritative sources to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of the Azepane Scaffold
In the landscape of modern drug discovery, the azepane moiety is considered a "privileged scaffold."[1][2] Its seven-membered, saturated heterocyclic structure is not merely a passive linker but an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile. The inherent three-dimensionality of the azepane ring allows for the precise spatial projection of substituents, enabling optimized interactions with complex biological targets.[1]
The subject of this guide, tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate, is a particularly valuable derivative. It features two key functionalities with orthogonal reactivity: a primary amino group on the ethyl side chain, which is a prime handle for derivatization, and a tert-butyloxycarbonyl (Boc)-protected nitrogen within the azepane ring. This dual functionality allows for sequential, controlled chemical modifications, making it an indispensable building block for constructing complex molecular architectures aimed at a wide array of therapeutic targets.[3][4]
Core Physicochemical & Safety Profile
A foundational understanding of a compound's properties is critical for its effective integration into a synthetic workflow and for ensuring laboratory safety.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₃H₂₆N₂O₂ |
| Molecular Weight | 242.36 g/mol |
| CAS Number | 2166178-58-9 (for (R)-enantiomer)[5] |
| Appearance | Colorless to light yellow oil/liquid |
| Solubility | Soluble in common organic solvents (Methanol, Dichloromethane, Ethyl Acetate). Limited solubility in water. |
| Boiling Point | ~357 °C at 760 mmHg (Predicted) |
| Density | ~1.0 g/cm³ (Predicted) |
Note: Predicted values are derived from computational models and should be regarded as estimates.
Safety & Handling
Based on data for structurally related aminoazepanes, this compound should be handled with care.[6][7][8]
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Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][9]
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Precautionary Measures:
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
Synthesis and Purification: A Validated Protocol
The reliable synthesis of this key intermediate is paramount. The following protocol describes a common and scalable route involving the reduction of a nitrile precursor. This method is chosen for its high efficiency and the relative availability of starting materials.
Synthetic Workflow Diagram
The synthesis is a two-step process starting from a commercially available azepane derivative. This workflow is designed for clarity and reproducibility.
Caption: A two-stage synthetic pathway to the target compound.
Detailed Experimental Protocol
Objective: To synthesize tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate from tert-butyl 4-(cyanomethyl)azepane-1-carboxylate.
Materials:
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tert-Butyl 4-(cyanomethyl)azepane-1-carboxylate (starting material)
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Lithium aluminum hydride (LiAlH₄) or Raney Nickel
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Anhydrous tetrahydrofuran (THF) or Ethanol (for catalytic hydrogenation)
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Anhydrous sodium sulfate (Na₂SO₄)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM)
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Silica gel (for column chromatography)
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Eluent: Dichloromethane/Methanol/Ammonium Hydroxide gradient
Procedure (LiAlH₄ Reduction):
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the flask to 0 °C using an ice bath.
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Addition of Starting Material: Dissolve tert-butyl 4-(cyanomethyl)azepane-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The slow addition is crucial to control the exothermic reaction.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
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Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X = grams of LiAlH₄ used). This procedure is critical for safety and results in a granular, easily filterable solid.
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Workup: Stir the resulting slurry for 30 minutes until it becomes a white precipitate. Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and DCM.
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Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
Purification:
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Purify the crude oil via silica gel column chromatography.
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Use a gradient eluent system, typically starting with 100% DCM and gradually increasing the polarity with methanol and a small amount of ammonium hydroxide (e.g., 95:4.5:0.5 DCM/MeOH/NH₄OH) to elute the product and prevent streaking on the silica.
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Combine the pure fractions (identified by TLC) and concentrate under vacuum to afford the final product as a clear oil.
Self-Validation System: The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:
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¹H and ¹³C NMR: To confirm the structural integrity and absence of impurities.
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Mass Spectrometry (MS): To verify the molecular weight.
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FTIR: To confirm the presence of the primary amine (N-H stretches) and the disappearance of the nitrile (C≡N) peak.
Strategic Applications in Medicinal Chemistry
The utility of this building block lies in the orthogonal reactivity of its two nitrogen centers.
Elaboration of the Primary Amine
The primary amine is a nucleophilic handle for a vast array of chemical transformations, allowing for systematic Structure-Activity Relationship (SAR) exploration.
Caption: Key derivatization pathways via the primary amine.
Deprotection and Ring Functionalization
The Boc group is stable to the basic and nucleophilic conditions used to derivatize the side-chain amine. It can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to reveal the secondary amine of the azepane ring. This nitrogen can then be functionalized, enabling the synthesis of highly complex structures and further SAR studies.
Conclusion
Tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate is more than an intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, coupled with a robust synthetic route and orthogonally reactive functional groups, provide a reliable platform for the efficient construction of novel molecular entities. The detailed protocols and conceptual frameworks presented in this guide are designed to empower drug discovery professionals to fully leverage the potential of this versatile azepane scaffold, paving the way for the development of next-generation therapeutics.
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